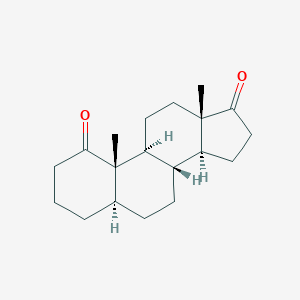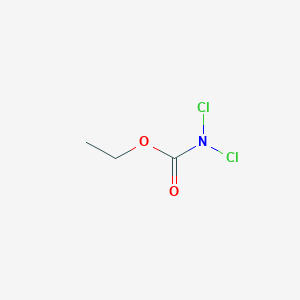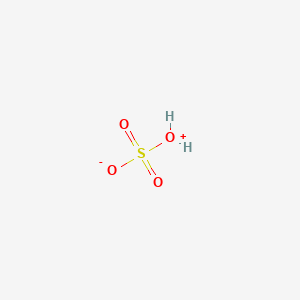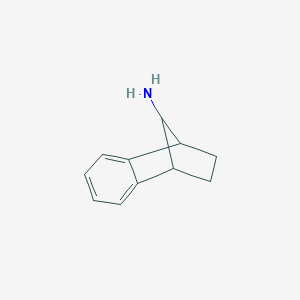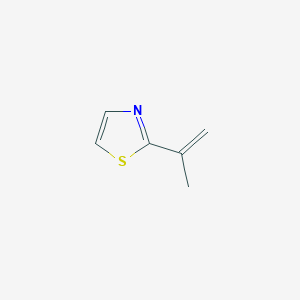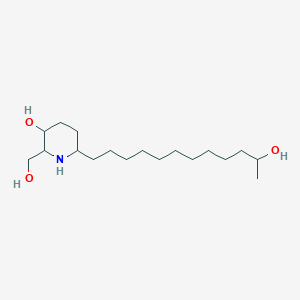
dTpdU
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
dTpdU is a complex organic compound that belongs to the class of nucleoside phosphates. These compounds are essential in various biological processes, including the formation of nucleic acids and energy transfer.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of dTpdU typically involves the following steps:
Formation of the Nucleoside Base: The pyrimidine bases are synthesized through a series of reactions involving condensation and cyclization.
Glycosylation: The nucleoside base is attached to a sugar moiety (oxolane ring) through glycosylation reactions.
Phosphorylation: The nucleoside is phosphorylated using reagents such as phosphoric acid or phosphoryl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups.
Reduction: Reduction reactions may occur at the carbonyl groups in the pyrimidine rings.
Substitution: Nucleophilic substitution reactions can take place at the phosphate group.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, amines.
Major Products
The major products formed from these reactions include oxidized or reduced derivatives of the original compound, as well as substituted nucleoside phosphates.
Wissenschaftliche Forschungsanwendungen
Chemistry
Synthesis of Nucleic Acids: Used as building blocks in the synthesis of DNA and RNA.
Catalysis: Acts as a catalyst in certain biochemical reactions.
Biology
Cellular Metabolism: Plays a role in energy transfer within cells.
Signal Transduction: Involved in cellular signaling pathways.
Medicine
Antiviral Agents: Used in the development of antiviral drugs.
Cancer Therapy: Investigated for its potential in cancer treatment.
Industry
Biotechnology: Utilized in various biotechnological applications, including genetic engineering and molecular biology research.
Wirkmechanismus
The compound exerts its effects by interacting with specific molecular targets, such as enzymes and receptors. It participates in biochemical pathways by acting as a substrate or inhibitor, thereby influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Adenosine Triphosphate (ATP): A key energy carrier in cells.
Cytidine Monophosphate (CMP): A nucleotide involved in RNA synthesis.
Uniqueness
dTpdU is unique due to its specific structure, which allows it to participate in specialized biochemical reactions and pathways.
Eigenschaften
CAS-Nummer |
10318-59-9 |
|---|---|
Molekularformel |
C19H25N4O12P |
Molekulargewicht |
532.4 g/mol |
IUPAC-Name |
[(2R,3S,5R)-5-(2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methyl [(2R,3R,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] hydrogen phosphate |
InChI |
InChI=1S/C19H25N4O12P/c1-9-6-23(19(29)21-17(9)27)16-5-11(12(7-24)33-16)35-36(30,31)32-8-13-10(25)4-15(34-13)22-3-2-14(26)20-18(22)28/h2-3,6,10-13,15-16,24-25H,4-5,7-8H2,1H3,(H,30,31)(H,20,26,28)(H,21,27,29)/t10-,11+,12+,13+,15+,16+/m0/s1 |
InChI-Schlüssel |
JEFGXHFUMBYQPS-PCKPYIHYSA-N |
Isomerische SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@H]([C@H](O2)CO)OP(=O)(O)OC[C@@H]3[C@H](C[C@@H](O3)N4C=CC(=O)NC4=O)O |
SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=O)NC4=O)O |
Kanonische SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)OP(=O)(O)OCC3C(CC(O3)N4C=CC(=O)NC4=O)O |
Synonyme |
2'-deoxyuridylyl-(5'-3')thymidine dTpdU thymidylyl-(3'-5')deoxyuridine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


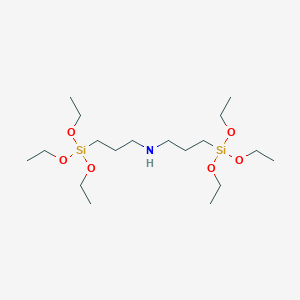
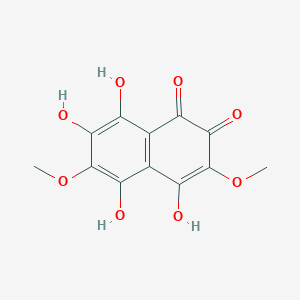
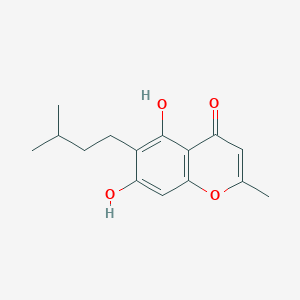
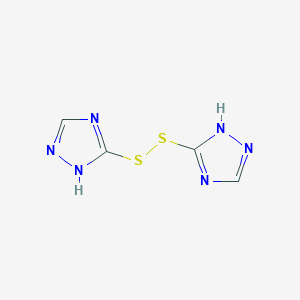
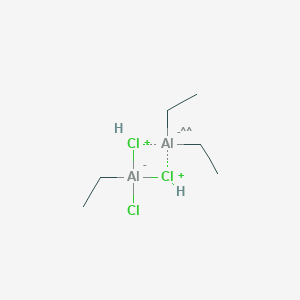
![N-[(4-Hydroxy-3,5-dimethylphenyl)methyl]prop-2-enamide](/img/structure/B83539.png)

